molecular formula C12H13N3O3 B11804248 Ethyl 5-methoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate

Ethyl 5-methoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate

Cat. No.: B11804248
M. Wt: 247.25 g/mol
InChI Key: KVSYSLHNPMCTIQ-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazole ring fused with a pyridine moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 5-methoxy-1H-pyrazole-3-carboxylic acid with 2-bromopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-methoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride to modify the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Ethyl 5-methoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-methoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

    Ethyl 5-methoxy-1H-pyrazole-3-carboxylate: Lacks the pyridine moiety but shares the pyrazole core.

    2-(5-Methoxy-1H-pyrazol-3-yl)pyridine: Similar structure but without the ethyl ester group.

Uniqueness: Ethyl 5-methoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate is unique due to the combination of the pyrazole and pyridine rings, which imparts distinct chemical reactivity and biological activity. This dual-ring system allows for versatile modifications and applications in various fields of research.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 5-methoxy-1-pyridin-2-ylpyrazole-3-carboxylate

InChI

InChI=1S/C12H13N3O3/c1-3-18-12(16)9-8-11(17-2)15(14-9)10-6-4-5-7-13-10/h4-8H,3H2,1-2H3

InChI Key

KVSYSLHNPMCTIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)OC)C2=CC=CC=N2

Origin of Product

United States

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